molecular formula C14H11F3N4O4S B2899392 N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 1903286-48-5

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2899392
CAS No.: 1903286-48-5
M. Wt: 388.32
InChI Key: ALGMHPYXPDNLFW-UHFFFAOYSA-N
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Description

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H11F3N4O4S and its molecular weight is 388.32. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, a vital metabolite for DNA synthesis in bacteria .

Mode of Action

The compound acts as a competitive antagonist of para-aminobenzoic acid (PABA), a precursor in bacterial folic acid synthesis . By mimicking the structure of PABA, it binds to dihydropteroate synthetase, inhibiting the enzyme’s function and preventing the normal bacterial utilization of PABA . This results in the disruption of folic acid synthesis, which is essential for bacterial growth and multiplication .

Biochemical Pathways

The compound affects the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, it prevents the conversion of PABA into dihydropteroate, a critical step in the production of folic acid . The lack of folic acid hampers the synthesis of nucleic acids, particularly thymine, and disrupts DNA replication, leading to the inhibition of bacterial growth .

Pharmacokinetics

Sulfonamides, a group of drugs to which this compound belongs, are known to be weak acids and form sodium salts in aqueous solutions . . This could potentially affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and hence its bioavailability.

Result of Action

The compound’s action results in the inhibition of bacterial growth and multiplication . By disrupting folic acid synthesis, it prevents the formation of essential nucleic acids, thereby inhibiting DNA replication and bacterial proliferation .

Action Environment

Environmental factors such as pH can influence the action, efficacy, and stability of this compound . As mentioned earlier, sulfonamides are weak acids and can form sodium salts in strongly alkaline solutions . Their solubility is also affected by the pH of the surrounding environment . Therefore, changes in pH, whether in the body or in the environment, could potentially impact the compound’s effectiveness.

Biochemical Analysis

Biochemical Properties

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a structural analog and competitive antagonist of para-aminobenzoic acid (PABA), a key component in the synthesis of folic acid . It interacts with the enzyme dihydropteroate synthetase, inhibiting the normal bacterial utilization of PABA . This interaction is crucial in its role as a bacteriostatic agent, inhibiting the growth and multiplication of bacteria .

Cellular Effects

The effects of this compound on cells are primarily related to its inhibition of folic acid synthesis. By blocking the action of dihydropteroate synthetase, it prevents the formation of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for DNA synthesis . This disruption of the folate pathway can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of the enzyme dihydropteroate synthetase . This binding interaction inhibits the enzyme’s activity, preventing the conversion of PABA to dihydrofolic acid . The result is a decrease in the availability of tetrahydrofolic acid, which is necessary for the synthesis of purines and pyrimidines, the building blocks of DNA .

Metabolic Pathways

This compound is involved in the folate synthesis pathway, where it interacts with the enzyme dihydropteroate synthetase . The inhibition of this enzyme disrupts the normal metabolic flux of the pathway, potentially leading to changes in metabolite levels .

Properties

IUPAC Name

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N4O4S/c1-8-6-10(20-24-8)13-19-12(25-21-13)7-18-26(22,23)11-5-3-2-4-9(11)14(15,16)17/h2-6,18H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGMHPYXPDNLFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNS(=O)(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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